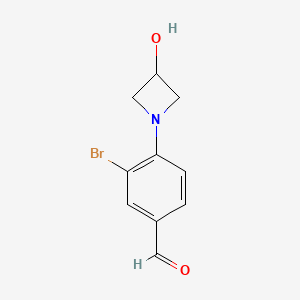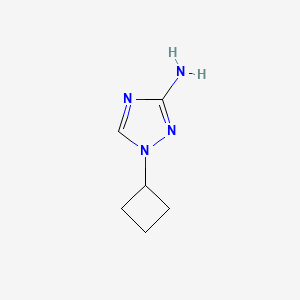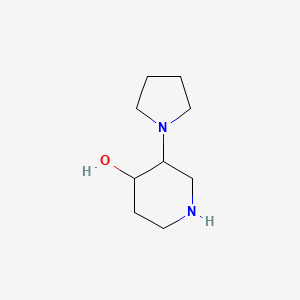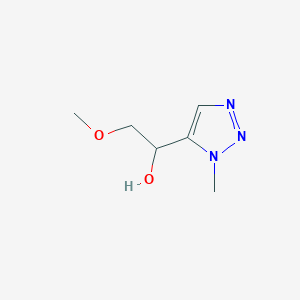![molecular formula C9H17NO3 B13177668 2-[1-(Aminomethyl)cyclohexyl]-2-hydroxyacetic acid](/img/structure/B13177668.png)
2-[1-(Aminomethyl)cyclohexyl]-2-hydroxyacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-(Aminomethyl)cyclohexyl]-2-hydroxyacetic acid is a compound with significant importance in various scientific fields. It is known for its applications in medicinal chemistry, particularly in the treatment of neuropathic pain and epilepsy. This compound is structurally related to gamma-aminobutyric acid (GABA) and exhibits similar pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Aminomethyl)cyclohexyl]-2-hydroxyacetic acid typically involves the reaction of cyclohexanone with formaldehyde and ammonia to form 1-(Aminomethyl)cyclohexanol. This intermediate is then oxidized to produce the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
2-[1-(Aminomethyl)cyclohexyl]-2-hydroxyacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives like ketones, alcohols, amines, and substituted cyclohexyl compounds.
Wissenschaftliche Forschungsanwendungen
2-[1-(Aminomethyl)cyclohexyl]-2-hydroxyacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its effects on neurotransmitter systems, particularly GABAergic pathways.
Medicine: It is used in the development of drugs for treating neuropathic pain and epilepsy.
Industry: The compound is utilized in the production of pharmaceuticals and as an intermediate in organic synthesis.
Wirkmechanismus
The compound exerts its effects primarily by interacting with voltage-gated calcium channels in cortical neurons. This interaction inhibits excitatory neuron activity, leading to a reduction in neuropathic pain and seizure activity. The molecular targets include the alpha-2-delta subunit of the calcium channels, which modulates neurotransmitter release.
Vergleich Mit ähnlichen Verbindungen
2-[1-(Aminomethyl)cyclohexyl]-2-hydroxyacetic acid is unique due to its specific interaction with calcium channels and its structural similarity to GABA. Similar compounds include:
Gabapentin: Another GABA analog used for neuropathic pain and epilepsy.
Pregabalin: A more potent analog with similar applications.
Vigabatrin: An inhibitor of GABA transaminase, used for epilepsy treatment.
These compounds share similar pharmacological properties but differ in their potency, mechanism of action, and specific applications.
Eigenschaften
Molekularformel |
C9H17NO3 |
|---|---|
Molekulargewicht |
187.24 g/mol |
IUPAC-Name |
2-[1-(aminomethyl)cyclohexyl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C9H17NO3/c10-6-9(7(11)8(12)13)4-2-1-3-5-9/h7,11H,1-6,10H2,(H,12,13) |
InChI-Schlüssel |
AYLUPKHTOAVNTB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)(CN)C(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(diethylamino)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B13177585.png)








![N-[(Azetidin-2-yl)methyl]-N,1-dimethylpiperidin-4-amine](/img/structure/B13177642.png)

![2-(Bromomethyl)-2-[2-(methylsulfanyl)ethyl]oxolane](/img/structure/B13177653.png)
![tert-butyl N-{1-[(piperidin-3-yl)carbonyl]piperidin-4-yl}carbamate](/img/structure/B13177655.png)

